3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
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Overview
Description
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is an organic compound that features a boronic ester functional group
Preparation Methods
The synthesis of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline typically involves the borylation of isoquinoline derivatives. One common method includes the use of a palladium catalyst to facilitate the borylation reaction. The reaction conditions often involve the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as the boron source, along with a base such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Chemical Reactions Analysis
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid.
Reduction: It can be reduced to yield the corresponding alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides. Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide or potassium carbonate, and solvents such as THF or dimethylformamide (DMF).
Scientific Research Applications
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline involves its ability to form stable carbon-boron bonds, which can be further manipulated in various chemical reactions. The boronic ester group is particularly reactive in cross-coupling reactions, where it forms a transient complex with a palladium catalyst, facilitating the formation of new carbon-carbon bonds. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Similar compounds to 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline include:
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also features a boronic ester group and is used in similar cross-coupling reactions.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Another boronic ester derivative used in organic synthesis.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound is used as an intermediate in the synthesis of more complex molecules.
The uniqueness of this compound lies in its isoquinoline core, which imparts specific electronic and steric properties that can influence its reactivity and applications in synthesis and medicinal chemistry.
Properties
Molecular Formula |
C16H20BNO2 |
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Molecular Weight |
269.1 g/mol |
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
InChI |
InChI=1S/C16H20BNO2/c1-11-9-13-12(10-18-11)7-6-8-14(13)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |
InChI Key |
GLAUONKSWDLTNL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(N=CC3=CC=C2)C |
Origin of Product |
United States |
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